REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1I)[CH:2]=[CH2:3].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>CC#N.CCN(CC)CC.CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:3]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][O:4][CH2:1]1 |f:5.6.7|
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Name
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1-[(allyloxy)methyl]-2-iodobenzene
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Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC1=C(C=CC=C1)I
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
degassed (3 cycles)
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
|
WASH
|
Details
|
The mixture was washed with 1N HCl (2×50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1COCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |